

1-Fluoro-2-iodobenzene: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1-Fluoro-2-iodobenzene

Cat. No.: B1346556

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CAS Number: 348-52-7

This technical guide provides an in-depth overview of **1-fluoro-2-iodobenzene**, a versatile building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. The document details the compound's properties, key synthetic applications with experimental protocols, and its significance in medicinal chemistry.

Compound Properties and Specifications

1-Fluoro-2-iodobenzene is a colorless to light yellow liquid at room temperature. Its unique substitution pattern, featuring both a fluorine and an iodine atom on a benzene ring, makes it a valuable reagent in a variety of chemical transformations. The physical and chemical properties of **1-fluoro-2-iodobenzene** are summarized in the table below.

Property	Value
CAS Number	348-52-7
Molecular Formula	C ₆ H ₄ FI
Molecular Weight	222.00 g/mol
Appearance	Colorless to light yellow liquid
Melting Point	-41 °C
Boiling Point	188-189 °C
Density	1.903 g/mL at 25 °C
Refractive Index (n _{20/D})	1.5880 - 1.5920
Purity	≥98.5% (GC)

Key Synthetic Applications and Experimental Protocols

1-Fluoro-2-iodobenzene is a key substrate in several palladium and copper-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules for pharmaceuticals and material science.^{[1][2]} The presence of the iodine atom provides a reactive site for these coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of the final products.^{[3][4]}

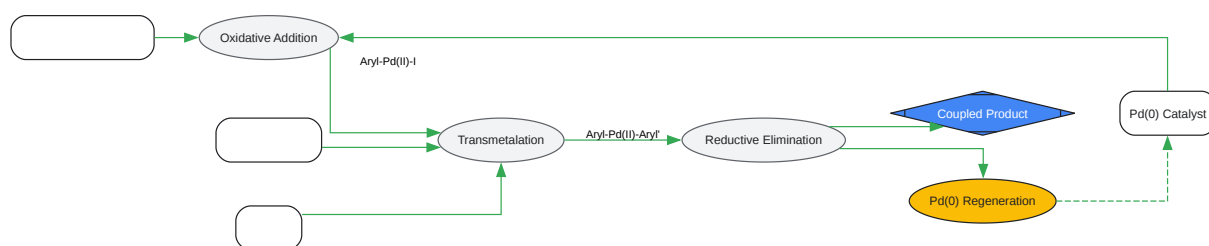
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.^[1] This reaction is widely used to synthesize biaryl compounds, which are common motifs in biologically active molecules.^[1]

Experimental Protocol (General Procedure):

A mixture of **1-fluoro-2-iodobenzene** (1 mmol), an arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.5 mol%) in a suitable solvent system (e.g., water-

ethanol-benzene) is stirred at room temperature for a specified time.[5] The product is then extracted, purified by column chromatography, and characterized.[5]



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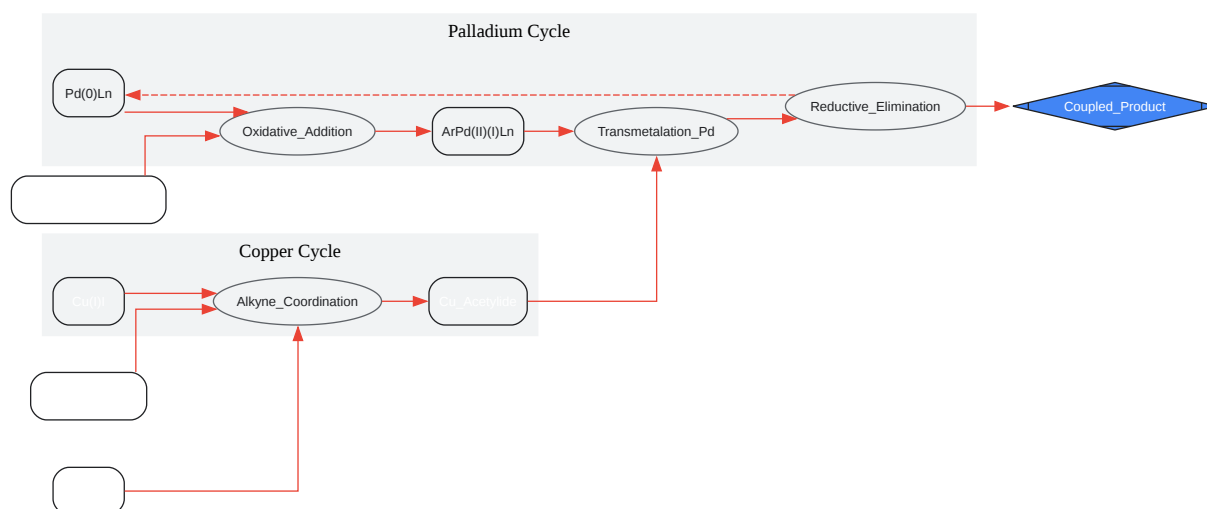
Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes, which are valuable intermediates in medicinal chemistry and materials science.[8]

Experimental Protocol (General Procedure):

To a solution of **1-fluoro-2-iodobenzene** (1 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent like THF or DMF, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%) are added under an inert atmosphere.[9] An amine base, such as triethylamine, is then added, and the mixture is stirred at room temperature or with gentle heating.[9] The reaction progress is monitored by TLC or GC-MS, and upon completion, the product is isolated and purified.[9]



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Sonogashira Coupling Catalytic Cycles

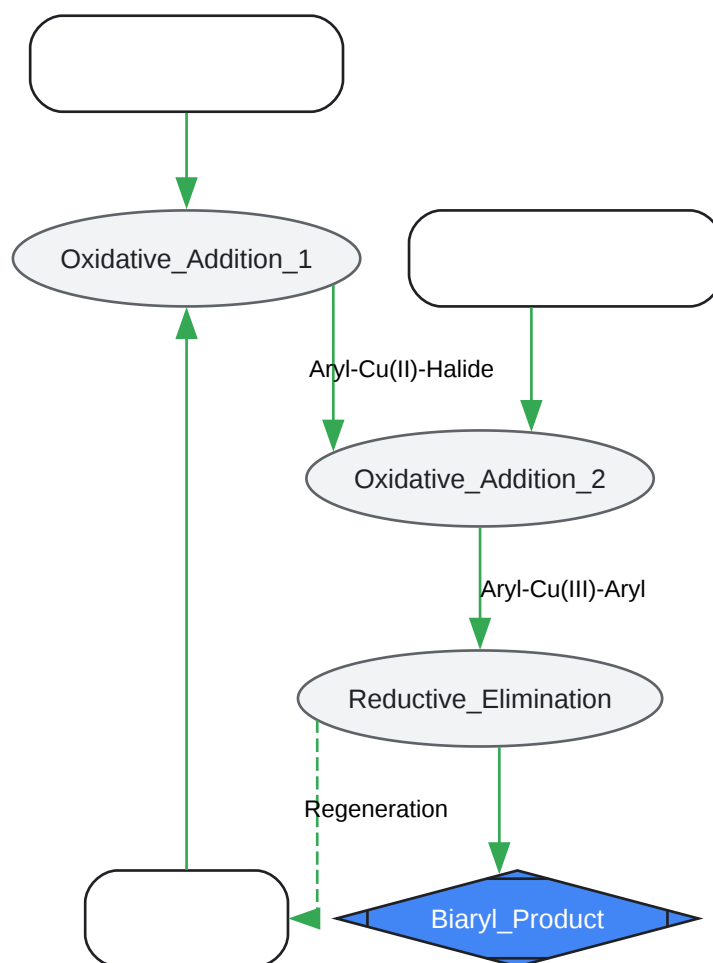
Ullmann Reaction

The Ullmann reaction, or Ullmann coupling, is a copper-catalyzed reaction that typically involves the coupling of two aryl halides to form a biaryl.[10][11] While traditionally requiring harsh conditions, modern variations have made it a more accessible method for forming C-C and C-heteroatom bonds.[12][13]

Experimental Protocol (General Procedure for Homocoupling):

1-Fluoro-2-iodobenzene (1 mmol) is heated with a stoichiometric amount of copper powder or a copper salt at high temperatures (often $>150\text{ }^{\circ}\text{C}$) in a high-boiling solvent like DMF or

nitrobenzene. The reaction progress is monitored, and upon completion, the mixture is cooled, filtered, and the product is isolated and purified.



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Ullmann Homocoupling Reaction Pathway

Role in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties.[3] Fluorine can improve metabolic stability, increase bioavailability, and modulate the acidity of nearby functional groups, leading to better drug-target interactions. [1][14] **1-Fluoro-2-iodobenzene** serves as a valuable starting material for introducing a fluorinated phenyl group into a larger molecule.[2]

Its utility lies in its ability to participate in the aforementioned coupling reactions, allowing for the construction of complex molecular scaffolds that are then tested for biological activity.[2][3]

While **1-fluoro-2-iodobenzene** itself is not a therapeutic agent, it is a critical precursor in the synthesis of numerous bioactive compounds currently under investigation in various therapeutic areas.[15] The strategic placement of the fluorine atom in the ortho position can influence the conformation of the resulting biaryl products, which can be crucial for optimal binding to biological targets.

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